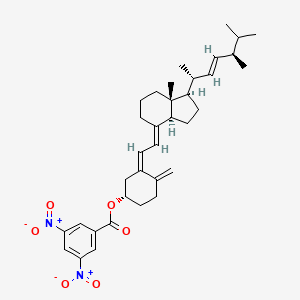

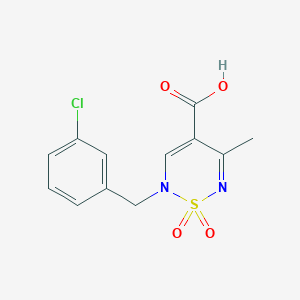

![molecular formula C18H15ClN4O B2470170 2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide CAS No. 1436038-04-8](/img/structure/B2470170.png)

2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” is a compound that belongs to the class of organic compounds known as benzamides . It contains a carboxamido substituent attached to a benzene ring . This compound is related to pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Synthesis Analysis

The synthesis of pyrimidines, including “this compound”, involves various methods . One approach involves the use of organolithium reagents . Nucleophilic addition to pyrimidine itself goes by regioselective addition to the N1-C6 azomethine bond . For example, phenyllithium undergoes nucleophilic addition to 2,4-chloropyrimidine in preference to the N1–C6 bond rather than to the N1–C2 bond .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Chemical Reactions Analysis

Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .科学的研究の応用

Synthesis and Biological Evaluation

Researchers have been focusing on the synthesis of novel compounds related to "2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide" and their biological evaluation. For instance, novel pyrazolopyrimidine derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This research highlights the potential of such compounds in the development of new therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).

Antimicrobial Activity

Another area of application involves the antimicrobial properties of related compounds. Research has shown that pyridothienopyrimidinones possess antistaphylococcal activity, indicating potential use in the treatment of bacterial infections (Костенко et al., 2008). This finding opens up new avenues for the development of antimicrobial agents.

Antidepressant and Nootropic Agents

Compounds synthesized from the parent chemical structure have been investigated for their antidepressant activity and nootropic effects. The study of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone has revealed significant antidepressant and nootropic activities, demonstrating the potential of these compounds in treating depressive disorders and cognitive impairments (Thomas et al., 2016).

Antimicrobial and Antifungal Activities

Further research into the synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds has revealed their efficacy against various bacterial and fungal strains. This suggests a promising role for these compounds in addressing microbial resistance and developing new antimicrobial therapies (Kostenko et al., 2008).

作用機序

While the specific mechanism of action for “2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” is not mentioned in the search results, it’s worth noting that pyrimidines exhibit a range of pharmacological effects . They are known to inhibit the expression and activities of certain vital inflammatory mediators .

将来の方向性

The future directions for “2-Chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide” and similar compounds could involve further exploration of their synthesis and biological activity. There is interest in the synthesis of 4,6-disubstituted pyrimidines . Additionally, the introduction of hydrophobic groups or a cationic side chain are expected to enhance affinity with the serotonin (5-HT) receptor sites .

特性

IUPAC Name |

2-chloro-N-[1-(4-pyrimidin-5-ylphenyl)ethyl]pyridine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O/c1-12(23-18(24)15-6-7-22-17(19)8-15)13-2-4-14(5-3-13)16-9-20-11-21-10-16/h2-12H,1H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDIDUTPQPFJCCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CN=CN=C2)NC(=O)C3=CC(=NC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

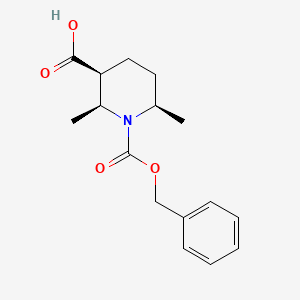

![Ethyl 5-fluorosulfonyl-3-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2470088.png)

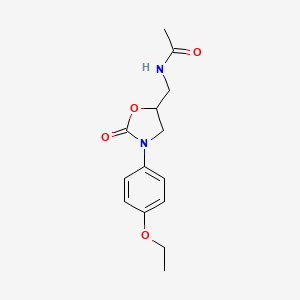

![N-[3-(difluoromethylsulfonyl)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2470094.png)

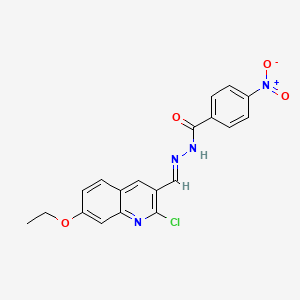

![1-benzyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2470097.png)

![(E)-4-(2-(benzo[d]thiazol-2-yl)-2-cyanovinyl)phenyl 5-bromothiophene-2-carboxylate](/img/structure/B2470100.png)

![3-{[2-(2,4-Dimethylphenyl)-2-oxoethyl]sulfanyl}-1-(4-ethoxyphenyl)-1,2-dihydropyrazin-2-one](/img/structure/B2470103.png)

![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-(4-nitrophenyl)methanone](/img/structure/B2470104.png)

![N1-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2470105.png)